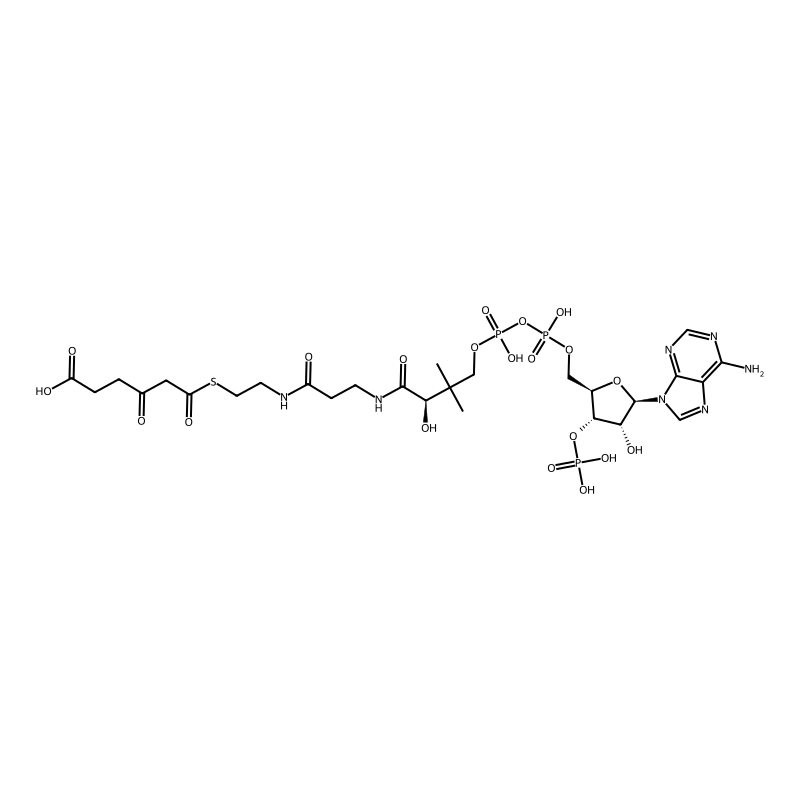3-oxoadipyl-CoA

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
3-Oxoadipyl-CoA is a derivative of coenzyme A, characterized by the presence of a 3-oxoadipyl group. Its chemical formula is and it plays a critical role in various metabolic pathways, particularly in the degradation of aromatic compounds. This compound is recognized as an acyl donor, facilitating the transfer of acyl groups between molecular entities, which is essential for several bio
3-Oxoadipyl-CoA participates in several enzymatic reactions, notably involving the enzyme 3-oxoadipyl-CoA thiolase (EC 2.3.1.174). This enzyme catalyzes the reaction where succinyl-CoA and acetyl-CoA are converted into 3-oxoadipyl-CoA and coenzyme A:
This reaction is significant in the context of benzoate degradation, where 3-oxoadipyl-CoA acts as an intermediate .
Biologically, 3-oxoadipyl-CoA is involved in the metabolism of various substrates, particularly in the degradation pathways of aromatic compounds. It acts as a substrate for enzymes that facilitate the breakdown of complex molecules into simpler forms that can be utilized or excreted by organisms. Its role as an acyl donor makes it crucial for biosynthetic processes and energy production .
The synthesis of 3-oxoadipyl-CoA can be achieved through enzymatic pathways involving specific enzymes like 3-oxoadipyl-CoA thiolase. In laboratory settings, it can be synthesized by combining coenzyme A with appropriate acyl donors under controlled conditions that favor thiolase activity. The reaction conditions typically include specific pH levels and temperatures that optimize enzyme activity .
3-Oxoadipyl-CoA has applications in biochemical research, particularly in studies related to metabolic pathways involving aromatic compounds. It serves as a model compound for understanding the mechanisms of acyl group transfer and enzyme catalysis. Additionally, its role in microbial metabolism makes it relevant for biotechnological applications, such as bioremediation processes where microorganisms degrade environmental pollutants .
Interaction studies involving 3-oxoadipyl-CoA primarily focus on its interactions with enzymes and other metabolites within metabolic pathways. Research has shown that it interacts with various enzymes that facilitate its conversion into other metabolites or its utilization in biosynthetic pathways. These studies are crucial for understanding the regulatory mechanisms of metabolism and how disruptions can lead to metabolic disorders .
Several compounds share structural or functional similarities with 3-oxoadipyl-CoA, including:
- Acetyl-CoA: A central metabolite involved in energy production and biosynthesis.
- Succinyl-CoA: Plays a role in the citric acid cycle and amino acid synthesis.
- 3-Oxoadipate: An intermediate in the degradation of certain amino acids.
Comparison TableCompound Role in Metabolism Unique Features 3-Oxoadipyl-CoA Acyl donor in aromatic degradation Specific to certain bacterial pathways Acetyl-CoA Central metabolite for energy production Key role in both catabolic and anabolic processes Succinyl-CoA Intermediate in citric acid cycle Involved in heme synthesis 3-Oxoadipate Intermediate in amino acid degradation Functions primarily in microbial metabolism
| Compound | Role in Metabolism | Unique Features |
|---|---|---|
| 3-Oxoadipyl-CoA | Acyl donor in aromatic degradation | Specific to certain bacterial pathways |
| Acetyl-CoA | Central metabolite for energy production | Key role in both catabolic and anabolic processes |
| Succinyl-CoA | Intermediate in citric acid cycle | Involved in heme synthesis |
| 3-Oxoadipate | Intermediate in amino acid degradation | Functions primarily in microbial metabolism |
The uniqueness of 3-oxoadipyl-CoA lies in its specific role within bacterial pathways for degrading aromatic compounds, differentiating it from other acyl-CoAs which have broader metabolic functions .








